molecular formula C19H26ClN3O3 B2588330 tert-butyl N-{1-[4-(4-chlorophenyl)piperazine-1-carbonyl]cyclopropyl}carbamate CAS No. 1989672-33-4

tert-butyl N-{1-[4-(4-chlorophenyl)piperazine-1-carbonyl]cyclopropyl}carbamate

Cat. No.: B2588330
CAS No.: 1989672-33-4
M. Wt: 379.89
InChI Key: SVMYGYMTPNBKCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{1-[4-(4-chlorophenyl)piperazine-1-carbonyl]cyclopropyl}carbamate typically involves multiple steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate optimization for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Biology:

    Biological Probes: It can be used as a probe to study the interactions of piperazine derivatives with biological targets.

Medicine:

    Drug Development: The structural features of this compound make it a candidate for drug development, particularly in designing molecules with potential therapeutic effects.

Industry:

    Material Science: The compound’s unique structure may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-{1-[4-(4-chlorophenyl)piperazine-1-carbonyl]cyclopropyl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The piperazine moiety is known to interact with various biological targets, potentially modulating their activity. The cyclopropyl and tert-butyl carbamate groups may influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: The combination of a tert-butyl carbamate group, a cyclopropyl ring, and a piperazine moiety substituted with a 4-chlorophenyl group makes tert-butyl N-{1-[4-(4-chlorophenyl)piperazine-1-carbonyl]cyclopropyl}carbamate unique. This structural arrangement imparts specific chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

tert-butyl N-[1-[4-(4-chlorophenyl)piperazine-1-carbonyl]cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClN3O3/c1-18(2,3)26-17(25)21-19(8-9-19)16(24)23-12-10-22(11-13-23)15-6-4-14(20)5-7-15/h4-7H,8-13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMYGYMTPNBKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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